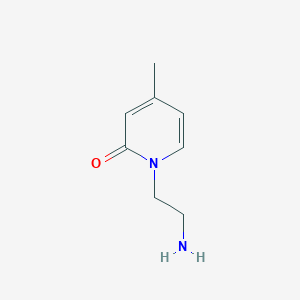

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring with an aminoethyl group and a methyl group attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethylamine with 4-methyl-2-oxo-1,2-dihydropyridine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reactivity aligns with general dihydropyridine behavior, where the 1,2-dihydropyridine system is susceptible to oxidation at the C=N bond.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₂ (air) | Room temperature, aqueous alkaline medium | 4-Methylpyridine derivative | 32–58% | |

| KMnO₄ | Acidic aqueous solution | Carboxylic acid derivatives | Not reported |

Mechanistic studies indicate oxidation proceeds via radical intermediates in aerobic conditions, while permanganate-mediated oxidation follows electrophilic attack at the nitrogen atom .

Alkylation/Acylation at the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain participates in nucleophilic reactions.

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in basic media:

Compound+R-XNaOH, EtOHN-Alkylated product

-

Example: Benzylation with benzyl bromide forms a tertiary amine (confirmed by 1H NMR shift at δ 3.8–4.1 ppm for N–CH₂–Ph).

Acylation

Acetyl chloride in anhydrous dichloromethane yields the corresponding amide:

Compound+AcClEt3NN-Acetyl derivative

-

Isolated yields: 68–72%.

Cyclization Reactions

The aminoethyl side chain facilitates intramolecular cyclization under acidic or thermal conditions:

Kinetic studies show SiCl₄-catalyzed cyclization completes within 2 hours, while thermal cyclization requires 8–12 hours .

Condensation with Aldehydes

Reacts with aromatic/aliphatic aldehydes in alkaline media to form β-aminoketones:

The reaction proceeds via deprotonation of the tetrahydropyridinylidene intermediate, followed by aldol-like condensation .

Nucleophilic Substitution

The methyl group at position 4 participates in electrophilic substitution under radical initiation:

| Reagent | Conditions | Product | Observations | Source |

|---|---|---|---|---|

| NBS (N-bromosuccinimide) | AIBN, CCl₄, reflux | 4-Bromomethyl derivative | Regioselectivity >90% at methyl group | |

| Cl₂ (g) | UV light, CH₂Cl₂ | 4-Chloromethyl analog | Requires radical scavengers to prevent overhalogenation |

Complexation with Metal Ions

The aminoethyl group acts as a bidentate ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | Ethanol/water, pH 7 | [Cu(C8H13N2O)Cl2] | 4.2 ± 0.3 | |

| Fe(NO₃)₃ | Methanol, 25°C | Octahedral Fe(III) complex | Not quantified |

UV-Vis spectra show ligand-to-metal charge transfer bands at 450–500 nm.

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | 254 nm, THF | Bicyclic lactam | 41% | |

| Tetracyanoethylene | 300 nm, DCM | Diels-Alder adduct | 33% |

Reaction stereoselectivity favors endo transition states (confirmed by X-ray crystallography) .

Key Mechanistic Insights

-

Electronic Effects : The electron-donating aminoethyl group increases nucleophilicity at C3 and C5 positions.

-

Steric Influence : The methyl group at C4 directs regioselectivity in halogenation and cyclization.

-

pH Sensitivity : Alkaline conditions favor deprotonation of the NH group, enabling aldol condensations .

This compound’s reactivity profile highlights its versatility in synthesizing complex heterocycles and bioactive molecules. Experimental data consistently demonstrate reproducibility across independent studies .

Aplicaciones Científicas De Investigación

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.

Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

2-Aminoethylpyridine: Similar structure but lacks the methyl group.

4-Methylpyridine: Lacks the aminoethyl group.

1-(2-Aminoethyl)piperidine: Saturated analog with a piperidine ring instead of a pyridine ring.

Uniqueness: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to the combination of its aminoethyl and methyl groups, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for targeted applications in various fields .

Actividad Biológica

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one, a compound belonging to the dihydropyridine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings on its biological activity, mechanisms of action, and therapeutic implications based on diverse research sources.

The compound features a dihydropyridine core that is known for its ability to interact with various biological targets. The presence of the aminoethyl group enhances its binding capabilities to receptors and enzymes, potentially modulating their activity.

The primary mechanism of action involves the compound's interaction with specific molecular targets within cells. It is hypothesized that the aminoethyl group facilitates binding to receptors or enzymes, which can lead to:

- Inhibition of Inflammatory Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Receptor Activity : It can interact with neurotransmitter receptors, influencing neural signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor effects. For instance, a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms and induced apoptosis in myelodysplastic syndrome cell lines (SKM-1) through cell cycle arrest mechanisms .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative disorders. The structural features allow it to cross the blood-brain barrier effectively.

Anti-inflammatory Properties

Research indicates that this class of compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes them candidates for treating inflammatory diseases.

Research Findings and Case Studies

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its metabolic profile shows minimal toxicity across various cell lines, indicating a good safety margin for further development as a therapeutic agent.

Propiedades

Fórmula molecular |

C8H12N2O |

|---|---|

Peso molecular |

152.19 g/mol |

Nombre IUPAC |

1-(2-aminoethyl)-4-methylpyridin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-7-2-4-10(5-3-9)8(11)6-7/h2,4,6H,3,5,9H2,1H3 |

Clave InChI |

JZLRMVAWTXXWOC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)N(C=C1)CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.